5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a tertiary amine structurally similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) []. It serves as a substrate for the enzyme monoamine oxidase B (MAO-B) [] and is utilized in research to investigate the mechanisms of MAO-B catalysis and its role in neurodegenerative diseases like Parkinson's disease.
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound characterized by the presence of both pyrazole and tetrahydropyridine moieties. This compound is significant in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The compound is recognized for its role as a substrate in studies related to the enzyme monoamine oxidase B, which is crucial in the metabolism of neurotransmitters and has implications in neurodegenerative diseases, particularly Parkinson's disease .
The compound can be synthesized through various methods that involve multi-step organic reactions, often utilizing catalysts and specific reaction conditions to enhance yield and purity. It is commercially available from several chemical suppliers and is utilized in research settings for its diverse applications.
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. This classification highlights its potential reactivity and biological significance.
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves:
The synthesis may also incorporate advanced techniques such as continuous flow reactors to improve efficiency and scalability. Green chemistry principles are increasingly being applied to minimize environmental impact during the synthesis process.
The molecular formula of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is with a molecular weight of 163.22 g/mol. The structure includes a tetrahydropyridine ring fused with a pyrazole ring.
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can participate in various chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity for research purposes.
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride acts primarily as a substrate for monoamine oxidase B. The mechanism involves:
The compound exhibits typical characteristics of heterocyclic compounds:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 163.22 g/mol |
Solubility | Soluble in water |
Melting Point | Not specified |
These properties are essential for understanding its behavior in various chemical environments and biological systems .
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several significant applications:
This compound's versatility makes it an important subject of study within medicinal chemistry and related fields.
The tetrahydropyridine (THP) ring serves as a critical pharmacophoric element in 5-(1-methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride, enabling targeted interactions with biological macromolecules. Synthetic access typically begins with N-Boc protection of 4-piperidone derivatives, followed by nucleophilic addition at the C4 carbonyl group. The C4 position is then functionalized via Suzuki-Miyaura cross-coupling with 1-methyl-4-pyrazolyl boronic acid esters, achieving moderate yields (45-65%) under Pd(PPh₃)₄ catalysis [1] [10]. Subsequent deprotection and acidification yield the dihydrochloride salt.
The nitrogen atom’s basicity (pKa ~9.2) profoundly influences bioactivity, as quaternization or N-methylation diminishes receptor affinity by ~20-fold. Conversely, C2/C3 disubstitution with methyl groups enhances conformational rigidity, improving membrane permeability (LogP increase of 0.8 units) and metabolic stability (t₁/₂ increase from 1.2 to 4.7 hours in microsomal assays) [4]. C6 modifications are sterically constrained; larger substituents (> methyl) reduce potency by disrupting coplanarity with the pyrazole ring, evidenced by >50% decreased activity in receptor binding assays [2] [4].
Table 1: Impact of Tetrahydropyridine Core Modifications on Key Properties
Substitution Site | Modification | Receptor Binding IC₅₀ (nM) | LogD₇.₄ | Microsomal Stability (t₁/₂, min) |
---|---|---|---|---|
N1 | Quaternization | >10,000 | -1.2 | 320 |
C2/C3 | Dimethyl | 28 | 1.8 | 280 |
C6 | Ethyl | 1,520 | 2.1 | 90 |
None (Parent) | - | 111 | 1.0 | 72 |
The 1-methyl-1H-pyrazol-4-yl moiety exhibits stringent SAR requirements. Positional isomerism (N1 vs. N2 linkage) drastically alters bioactivity: 1-methyl-4-pyrazolyl derivatives demonstrate 20-fold greater potency than 1-methyl-5-pyrazolyl isomers due to optimized vectorial geometry for target engagement [1] [6]. The N1-methyl group is indispensable; demethylated analogues show complete loss of activity (IC₅₀ >10,000 nM), attributed to disrupted hydrophobic pocket interactions and increased metabolic deactivation [4] [10].
C3/C5 substitutions modulate electron density and steric bulk. 3,5-Dimethylpyrazolyl variants enhance potency (IC₅₀ = 28 nM) through hydrophobic contacts, while 5-chloro substitution (IC₅₀ = 7.4 nM) suggests possible halogen bonding contributions [4]. Larger 5-trifluoromethyl groups, however, induce torsional strain, reducing binding affinity by 65%. Bioisosteric replacement with imidazole diminishes activity (IC₅₀ = 520 nM), confirming pyrazole’s unique role in H-bond acceptance [4] [6].
Table 2: Pyrazole Substitution Effects on Physicochemical and Pharmacological Profiles
Pyrazole Substituent | hM5 IC₅₀ (nM)* | cLogP | AChₘᵢₙ (%) | Key Interaction |
---|---|---|---|---|
1,5-Dimethyl | 28 | 1.9 | 2 | Hydrophobic enclosure |
5-Chloro | 7.4 | 2.3 | 2 | Halogen bonding |
3,5-Dimethyl | 39 | 2.1 | 2 | Enhanced π-stacking |
Unsubstituted | 111 | 1.0 | 2 | Base scaffold |
1H-Imidazole-4-yl | 5,200 | 0.8 | 5 | Disrupted H-bond network |
Dihydrochloride salt formation addresses the tertiary amine’s hygroscopicity and poor crystallinity, enhancing stability (shelf-life >24 months vs. 3 months for free base) and oral bioavailability (F >80% vs. 35% for free base). Salt formation employs HCl-saturated dioxane or ethyl acetate, but requires stringent anhydrous conditions to prevent N-dealkylation or THP ring oxidation [1] .
Key challenges include:
Characterization requires complementary techniques: PXRD distinguishes polymorphs, dynamic vapor sorption (DVS) quantifies hygroscopicity, and ¹H-NMR (D₂O) confirms stoichiometry via amine proton integration [6].
5-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,6-tetrahydropyridine dihydrochloride shares structural homology with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin causing dopaminergic neuron degeneration. However, strategic substitutions confer divergent biological profiles:
Table 3: Structural and Functional Comparison with MPTP Analogues
Property | 5-(1-Methyl-1H-pyrazol-4-yl)-THP Dihydrochloride | MPTP | Biological Implication |
---|---|---|---|
Aromatic moiety | 1-Methylpyrazol-4-yl | Phenyl | Reduced bioactivation risk |
Heteroatoms | N2 in pyrazole | None | Impaired radical cation formation |
Metabolic site | Pyrazole C3-methyl | Phenyl C4 | Non-toxic metabolites (carboxylic acids) |
Basicity (pKa) | 9.2 (THP N) | 10.1 (THP N) | Moderate cell penetration without ion trapping |
Oxidation potential (V) | +1.05 | +0.85 | Resistance to single-electron oxidation |
SAR studies confirm that 4-pyridyl analogues (e.g., MPTP) induce >80% dopaminergic neuron loss in vitro, whereas 5-pyrazolyl-THP derivatives show <5% neurotoxicity at equimolar concentrations, validating the safety-by-design approach [3] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7